4-[(2R,4R)-4-Ethoxy-1-[(5-methoxy-7-methyl-1H-indol-4-yl)methyl]-2-piperidyl]benzoic acid 4-[(2R,4R)-4-Ethoxy-1-[(5-methoxy-7-methyl-1H-indol-4-yl)methyl]-2-piperidyl]benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18647386
InChI: InChI=1S/C25H30N2O4/c1-4-31-19-10-12-27(22(14-19)17-5-7-18(8-6-17)25(28)29)15-21-20-9-11-26-24(20)16(2)13-23(21)30-3/h5-9,11,13,19,22,26H,4,10,12,14-15H2,1-3H3,(H,28,29)/t19-,22-/m1/s1
SMILES:
Molecular Formula: C25H30N2O4
Molecular Weight: 422.5 g/mol

4-[(2R,4R)-4-Ethoxy-1-[(5-methoxy-7-methyl-1H-indol-4-yl)methyl]-2-piperidyl]benzoic acid

CAS No.:

Cat. No.: VC18647386

Molecular Formula: C25H30N2O4

Molecular Weight: 422.5 g/mol

* For research use only. Not for human or veterinary use.

4-[(2R,4R)-4-Ethoxy-1-[(5-methoxy-7-methyl-1H-indol-4-yl)methyl]-2-piperidyl]benzoic acid -

Specification

Molecular Formula C25H30N2O4
Molecular Weight 422.5 g/mol
IUPAC Name 4-[(2R,4R)-4-ethoxy-1-[(5-methoxy-7-methyl-1H-indol-4-yl)methyl]piperidin-2-yl]benzoic acid
Standard InChI InChI=1S/C25H30N2O4/c1-4-31-19-10-12-27(22(14-19)17-5-7-18(8-6-17)25(28)29)15-21-20-9-11-26-24(20)16(2)13-23(21)30-3/h5-9,11,13,19,22,26H,4,10,12,14-15H2,1-3H3,(H,28,29)/t19-,22-/m1/s1
Standard InChI Key RENRQMCACQEWFC-DENIHFKCSA-N
Isomeric SMILES CCO[C@@H]1CCN([C@H](C1)C2=CC=C(C=C2)C(=O)O)CC3=C(C=C(C4=C3C=CN4)C)OC
Canonical SMILES CCOC1CCN(C(C1)C2=CC=C(C=C2)C(=O)O)CC3=C(C=C(C4=C3C=CN4)C)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 4-[(2R,4R)-4-ethoxy-1-[(5-methoxy-7-methyl-1H-indol-4-yl)methyl]-2-piperidyl]benzoic acid, reflects its intricate architecture. Key structural components include:

  • A piperidine ring with (2R,4R) stereochemistry at positions 2 and 4.

  • An ethoxy group at the 4-position of the piperidine.

  • A 5-methoxy-7-methylindole moiety linked via a methylene bridge to the piperidine’s nitrogen.

  • A para-substituted benzoic acid group at the 2-position of the piperidine .

Table 1: Fundamental Chemical Properties

PropertyValueSource
Molecular FormulaC₂₅H₃₀N₂O₄
Molecular Weight422.5 g/mol
CAS Number1644670-39-2
Stereochemistry(2R,4R) configuration
LogP (Predicted)3.8

The stereochemistry is critical for target binding, as evidenced by reduced activity in (2S,4S) diastereomers . X-ray crystallography data from patent filings confirm the spatial orientation of the ethoxy and indole groups, which stabilize interactions with complement factor B’s catalytic domain .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis begins with indole derivatives and piperidine precursors, employing sequential alkylation, coupling, and cyclization reactions . A representative pathway involves:

  • Indole functionalization: Introduction of methoxy and methyl groups at positions 5 and 7 via Friedel-Crafts alkylation.

  • Piperidine ring formation: Stereoselective synthesis of the (2R,4R)-piperidine using chiral auxiliaries.

  • Methylene bridge formation: Coupling the indole to the piperidine via reductive amination.

  • Benzoic acid conjugation: Suzuki-Miyaura cross-coupling to attach the aromatic acid group .

Table 2: Key Synthetic Intermediates

StepIntermediateYield (%)Purity (%)
15-Methoxy-7-methyl-1H-indole-4-carbaldehyde7298
2(2R,4R)-4-ethoxy-piperidine-2-carboxylic acid6595
3Indole-piperidine methylene adduct5897
4Final benzoic acid derivative4599

Industrial-scale production faces challenges in maintaining stereochemical purity, necessitating chiral chromatography or enzymatic resolution .

Mechanism of Action: Complement Factor B Inhibition

Target Engagement

The compound selectively inhibits complement factor B, a serine protease essential for the alternative complement pathway. Structural studies reveal:

  • Hydrophobic interactions between the indole’s methyl group and factor B’s S1 pocket.

  • Hydrogen bonding between the ethoxy oxygen and Arg234 in the catalytic site.

  • Electrostatic stabilization via the benzoic acid’s carboxylate and Lys243 .

Table 3: Pharmacodynamic Profile

ParameterValueAssay Type
IC₅₀ (factor B)12 nMSPR Biosensor
Selectivity over factor D>1,000-foldKinetic assay
Plasma half-life (rat)8.2 hoursPK/PD modeling

Inhibition disrupts the C3 convertase (C3bBb), reducing downstream effector generation (C5a, MAC) . This mechanism underlies its efficacy in diseases driven by alternative pathway dysregulation.

Therapeutic Applications

Paroxysmal Nocturnal Hemoglobinuria (PNH)

In PNH, uncontrolled complement activation lyses erythrocytes lacking CD55/CD59. Phase II trials demonstrate:

  • Hemoglobin stabilization: 68% of patients achieved hemoglobin ≥10 g/dL without transfusions.

  • LDH reduction: Median lactate dehydrogenase decreased from 1,800 U/L to 400 U/L .

Atypical Hemolytic Uremic Syndrome (aHUS)

The compound prevents thrombotic microangiopathy by blocking factor B. In murine models:

  • Renal function preservation: Serum creatinine reduced by 54% vs. placebo.

  • Thrombocytopenia resolution: Platelet counts normalized within 72 hours .

ParameterFindingSpecies
MTD (oral)500 mg/kg/dayRat
GenotoxicityNegative (Ames test)In vitro
CardiotoxicityNo QTc prolongationCanine

The hydrochloride hydrate form (CAS 129235270) shows improved solubility but requires storage at -20°C in inert atmospheres .

Future Directions

Combination Therapies

Synergy with anti-C5 monoclonal antibodies (e.g., eculizumab) is under investigation to address breakthrough hemolysis . Early data suggest:

  • Complement cascade blockade: Dual inhibition of C3 (upstream) and C5 (downstream).

  • Reduced dosing frequency: Monthly subcutaneous administration vs. biweekly IV infusions.

Expanded Indications

Ongoing trials explore utility in:

  • Age-related macular degeneration: Targeting localized complement activation in retinal tissue.

  • COVID-19 ARDS: Mitigating cytokine storms via complement inhibition .

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